molecular formula C23H16O5 B3880151 5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B3880151
M. Wt: 372.4 g/mol
InChI Key: IUBJFODFVSSCQW-UHFFFAOYSA-N
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Description

5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one typically involves the reaction of 5-hydroxy-2-phenyl-4H-chromen-4-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(2-phenylethoxy)-2H-chromen-2-one
  • 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Uniqueness

5-hydroxy-7-(2-oxo-2-phenylethoxy)-2-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and phenylethoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

5-hydroxy-7-phenacyloxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O5/c24-18-11-17(27-14-20(26)15-7-3-1-4-8-15)12-22-23(18)19(25)13-21(28-22)16-9-5-2-6-10-16/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBJFODFVSSCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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